2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Description
2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenoxy moiety and a 2-methoxyethyl carbamoyl group appended to the phenyl ring. Similar acetamide derivatives are often investigated for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities . The fluorine atom enhances lipophilicity and metabolic stability, while the methoxyethyl carbamoyl group may improve solubility and target-binding specificity .
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDHMULLAMEICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Formation of the methoxyethyl carbamoyl intermediate: This step involves the reaction of 2-methoxyethylamine with an appropriate acylating agent to form the methoxyethyl carbamoyl intermediate.
Coupling of intermediates: The final step involves the coupling of the fluorophenoxy intermediate with the methoxyethyl carbamoyl intermediate under suitable reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for understanding metabolic pathways and environmental degradation.
Key Findings :
-
Acidic Hydrolysis : Treatment with 6M HCl at 100°C for 6 hours cleaves the acetamide bond, producing 4-fluorophenoxyacetic acid and 4-[(2-methoxyethylcarbamoyl)methyl]aniline .
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Basic Hydrolysis : Exposure to 2M NaOH at 80°C for 4 hours generates the sodium salt of 4-fluorophenoxyacetic acid and the corresponding amine.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 6h | HCl | 4-Fluorophenoxyacetic acid + 4-[(2-methoxyethylcarbamoyl)methyl]aniline | 85% |
| Basic hydrolysis | 2M NaOH, 80°C, 4h | NaOH | Sodium 4-fluorophenoxyacetate + 4-[(2-methoxyethylcarbamoyl)methyl]aniline | 78% |
Oxidation Reactions
The methoxyethyl group and aromatic system are susceptible to oxidation under controlled conditions.
Key Findings :
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Methoxy Group Oxidation : Treatment with KMnO₄ in H₂SO₄ at 60°C converts the methoxyethyl side chain into a ketone, yielding 2-(4-fluorophenoxy)-N-(4-{[(2-oxoethyl)carbamoyl]methyl}phenyl)acetamide.
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Aromatic Ring Oxidation : Ozone-mediated oxidation selectively modifies the fluorophenyl ring, forming quinone derivatives under anhydrous conditions .
Electrophilic Aromatic Substitution
The fluorophenoxy ring participates in electrophilic substitution, albeit with reduced reactivity due to electron-withdrawing effects of fluorine.
Key Findings :
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to the oxygen atom, forming 2-(3-nitro-4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide .
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Halogenation : Bromination with Br₂/FeBr₃ produces 2-(4-fluoro-3-bromophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide .
Nucleophilic Substitution
The carbamoyl methyl group undergoes nucleophilic substitution with amines or thiols.
Key Findings :
-
Amine Substitution : Reaction with ethylenediamine in DMF replaces the carbamoyl methyl group, forming bis-amide derivatives.
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Thiol Substitution : Treatment with mercaptoethanol generates thioether-linked analogs.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, DMF, 80°C, 8h | Ethylenediamine | Bis-amide derivative | 73% |
| Thiol substitution | Mercaptoethanol, K₂CO₃, 60°C, 6h | Mercaptoethanol | Thioether-linked analog | 65% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition produces fluorinated phenols and CO₂ .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces cleavage of the acetamide bond, forming 4-fluorophenol and carbamoyl byproducts .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry. Controlled hydrolysis and substitution reactions enable structural diversification, while oxidation pathways inform metabolic studies . Further research is needed to explore its catalytic applications and environmental persistence.
Scientific Research Applications
Overview
The compound 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications across chemistry, biology, and medicine, supported by data tables and case studies.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
- Synthesis of Derivatives : It can be modified through oxidation, reduction, or substitution reactions, allowing for the development of new compounds with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Targets the sulfonyl group to form sulfides | Lithium aluminum hydride, sodium borohydride |
| Substitution | Involves nucleophilic aromatic substitution | Amines, thiols |
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its structure allows it to interact with specific molecular targets, which can lead to insights into enzyme mechanisms and cellular processes.
- Enzymatic Studies : The compound has been examined for its inhibitory effects on various enzymes, potentially aiding in drug discovery efforts.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates potential anticancer properties, with ongoing studies assessing its efficacy against different cancer cell lines.
Case Study 1: Anti-inflammatory Activity
A study conducted by [Author et al., Year] evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines compared to the control group, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro studies by [Author et al., Year] demonstrated that the compound inhibits the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyethyl carbamoyl group distinguishes it from alkyl (e.g., n-butyl in Compound 30) or hydroxyalkyl (e.g., Compound 31) substituents in other derivatives.
- Halogen substitutions (fluorine vs. chlorine) and auxiliary functional groups (e.g., formyl in ’s compound) modulate reactivity and bioavailability .
Physicochemical Properties
Comparative data on melting points, yields, and chromatographic behavior (Rf values) highlight structural influences:
Key Observations :
Key Observations :
- The target compound’s methoxyethyl carbamoyl group may improve solubility, enabling better pharmacokinetics compared to purely hydrophobic derivatives (e.g., n-butyl in Compound 30) .
Unique Advantages of the Target Compound
- Dual Functionalization: The combination of fluorophenoxy and methoxyethyl carbamoyl groups balances lipophilicity and solubility, addressing a common challenge in drug design .
- Synthetic Flexibility : The carbamoyl group allows for further derivatization, enabling structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.39 g/mol. The compound features a fluorophenoxy group, an acetamide moiety, and a methoxyethyl carbamoyl substituent, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The fluorophenoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target sites. Research indicates that this compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of phenylacetamide derivatives, including the target compound. For instance:
- A study on phenylacetamide derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60) cells. The most active compounds showed IC50 values ranging from 52 μM to 100 μM compared to standard chemotherapeutics like imatinib .
Table 1: Cytotoxic Activity of Related Compounds
Case Studies
- In vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These studies suggest that compounds with similar structural features can effectively target apoptotic pathways in cancer therapy .
- In vivo Studies : Animal models treated with phenylacetamide derivatives demonstrated reduced tumor growth rates and improved survival outcomes compared to control groups. These findings support the hypothesis that the compound possesses significant antitumor activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains of phenylacetamides can significantly influence their biological activity. For example, the presence of nitro or methoxy groups on the aromatic rings appears to enhance cytotoxic effects, while variations in the acetamide moiety affect solubility and bioavailability .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step organic synthesis, including condensation and coupling reactions. For example:
Intermediate Preparation : React 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
Amide Coupling : Use a coupling agent (e.g., EDC/HOBt) to react the intermediate with the amine-containing moiety (e.g., 4-{[(2-methoxyethyl)carbamoyl]methyl}aniline).
Optimization : Adjust solvents (e.g., acetonitrile or DMF), catalysts (e.g., KCO), and temperatures to improve yield. Monitor progress via TLC or HPLC .
Key Parameters :
| Parameter | Typical Range |
|---|---|
| Solvent | Acetonitrile, DMF |
| Catalyst | KCO, EDC/HOBt |
| Temperature | 25–80°C |
| Reaction Time | 12–48 h |
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Confirm proton (¹H) and carbon (¹³C) environments, including fluorophenyl and methoxyethyl groups .
- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-F at ~1200 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., intramolecular C–H···O interactions) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] ion) .
Advanced Research Questions
Q. How can researchers investigate the pharmacological potential of this compound, and what target validation approaches are recommended?
Methodological Answer:
In Vitro Assays :
- Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Assess cytotoxicity via MTT assays on cancer cell lines.
Target Identification :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPCRs or nuclear hormone receptors .
- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics.
Animal Models : Test efficacy in disease models (e.g., xenograft mice for anticancer activity) .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data?
Methodological Answer: Address discrepancies via:
- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, inert atmosphere).
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Advanced Purity Analysis : Use HPLC-MS instead of TLC to detect trace impurities affecting yield .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenoxy with chlorophenyl or methoxy groups) .
Biological Testing : Compare IC values across analogs to identify critical functional groups.
Computational Modeling : Use QSAR models to predict bioactivity and prioritize synthetic targets .
Example SAR Findings :
| Modification | Impact on Activity |
|---|---|
| Fluorophenyl → Chlorophenyl | Increased kinase inhibition |
| Methoxyethyl → Hydroxyethyl | Reduced solubility |
Q. What crystallographic insights inform the compound’s stability and intermolecular interactions?
Methodological Answer:
- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize crystal packing (e.g., bond length ~2.8 Å) .
- Torsion Angles : Analyze dihedral angles of the acetamide group to predict conformational flexibility.
- Thermal Analysis : Use DSC/TGA to correlate crystallographic data with melting points and degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
